Comparative Sub-Nanomolar Potency and Agonist Activity at Human Melatonin Receptors
ACH-000143 demonstrates binding affinity (Ki) and functional agonist potency (EC50) at human MT1 and MT2 receptors that are comparable to or more potent than established clinical agonists like agomelatine. In radioligand binding assays, ACH-000143 shows high affinity with Ki values of 0.08 nM (MT1) and 0.12 nM (MT2) [1]. Functional assays confirm it acts as a full agonist, inhibiting forskolin-stimulated cAMP accumulation with EC50 values of 0.3 nM (MT1) and 0.4 nM (MT2) [1]. Another source reports EC50 values of 0.06 nM (MT1) and 0.32 nM (MT2) . For comparison, agomelatine exhibits Ki values of 0.10 nM for MT1 and 0.12 nM for MT2 [2].
| Evidence Dimension | Binding Affinity (Ki) and Functional Activity (EC50) at MT1/MT2 receptors |
|---|---|
| Target Compound Data | Ki: MT1 = 0.08 nM, MT2 = 0.12 nM; EC50: MT1 = 0.06-0.3 nM, MT2 = 0.32-0.4 nM [REFS-1, REFS-2]. |
| Comparator Or Baseline | Agomelatine Ki: MT1 = 0.10 nM, MT2 = 0.12 nM [2]. |
| Quantified Difference | ACH-000143 exhibits a 20% lower Ki for MT1 (0.08 nM vs 0.10 nM) and identical Ki for MT2 (0.12 nM) compared to agomelatine, placing it in the same high-potency class. |
| Conditions | Radioligand binding assay using recombinant human MT1/MT2 receptors expressed in HEK293 cells [1]; Functional cAMP inhibition assay in HEK293 cells [1]. |
Why This Matters
This data confirms that the compound's potency is at least equivalent to a clinically validated agonist, establishing it as a credible high-quality tool compound for receptor-mediated studies, while its unique peripheral restriction (see next item) dictates its specific application.
- [1] InVivoChem. (n.d.). ACH-000143 (V2307). InVivoChem Product Page. View Source
- [2] Liu, J., Clough, S. J., Hutchinson, A. J., Adamah-Biassi, E. B., Popovska-Gorevski, M., & Dubocovich, M. L. (2016). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annual Review of Pharmacology and Toxicology, 56, 361–383. View Source
